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Compound of Interest

Compound Name: A 53868A

Cat. No.: B1666395 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation

studies of the antibiotic A-53868A, also known as dehydrophos. The document details the

journey of its structural determination, from initial misidentification to its final reassignment as

an unusual amino dehydrophosphonic acid derivative. This guide is intended to be a valuable

resource for researchers in natural product chemistry, antibiotic development, and related

fields, offering detailed experimental protocols, collated spectroscopic data, and visual

representations of its mechanism of action and the scientific workflow that led to its structural

confirmation.

Spectroscopic Data Analysis
The structure of A-53868A was definitively established through a combination of high-resolution

mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR)

spectroscopy. The quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was pivotal in elucidating the connectivity and stereochemistry of A-

53868A. The following tables present the ¹H and ¹³C NMR chemical shift data for the acetate

salt of A-53868A, as reported in the literature.

Table 1: ¹H NMR Spectroscopic Data for A-53868A (Acetate Salt) in CD₃OD
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Chemical Shift
(δ/ppm)

Multiplicity Integration Assignment

4.54-4.44 m 2H Hα (Leucine)

3.87-3.75 m 8H OMe, Hα (Glycine)

3.65 s 2H Hα (Glycine)

1.93 s 3H CH₃COOH

1.75-1.57 m 3H Hγ/β (Leucine)

0.99-0.93 m 6H Hδ (Leucine)

Table 2: ¹³C NMR Spectroscopic Data for A-53868A (Acetate Salt) in D₂O

Chemical Shift (δ/ppm) Multiplicity (J in Hz) Assignment

174.4 d (4.9) C=O (Leucine)

167.1 C=O (Glycine)

60.7 d (8.1) Cα (Leucine)

52.9 OMe

52.3 d (5.9) Cα (Glycine)

49.4 d (143) Cα (Dehydrophosphonate)

40.5, 40.2 Cβ, Cγ (Leucine)

24.4 Cδ (Leucine)

22.3, 20.7 Cδ' (Leucine)

Mass Spectrometry (MS)
High-resolution mass spectrometry was employed to determine the elemental composition and

to confirm the identity of A-53868A.

Table 3: High-Resolution Mass Spectrometry Data for A-53868A
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Ion Calculated m/z Found m/z

[M+H]⁺ 340.1426 340.3

Molecular Formula C₁₂H₂₆N₃O₆P

Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the

isolation and structural characterization of A-53868A.

Production and Purification of A-53868A
Producing Organism: A-53868A was produced by Streptomyces luridis (NRRL 15101).[1]

Culture Medium: The organism was cultured on ISP medium 4, composed of (in g/L): soluble

starch (10), dipotassium phosphate (1.0), magnesium sulfate (1.0), sodium chloride (1.0),

ammonium sulfate (2.0), calcium carbonate (2.0), agar (20), ferrous sulfate (0.001),

manganous chloride (0.001), and zinc sulfate (0.001), with the pH adjusted to 7.2.[1] For

isotopic labeling studies, ¹³C₆-D-glucose (10 g/L) and ¹⁵N-ammonium sulfate (2 g/L) were

used as the sole carbon and nitrogen sources, respectively.[1]

Incubation: The culture was incubated at 30°C for three days on a rotary shaker at 225 rpm.

[1]

Extraction: The agar-solidified medium was liquefied by repeated freezing and thawing. The

supernatant was separated from the residual agar by filtration and concentrated tenfold by

rotary evaporation. The biomass was removed by filtration through a 0.22 µM filter.[1]

Purification: The concentrated supernatant was purified by reverse-phase high-performance

liquid chromatography (HPLC) on a C18 column.[1] The separation was achieved using a

linear gradient of solvent A (79.9% acetonitrile, 19.9% deionized H₂O, 0.09% trifluoroacetic

acid) and solvent B (99.9% deionized H₂O, 0.1% trifluoroacetic acid), from 2:98 to 25:75

(A:B) over 45 minutes. A-53868A had a retention time of 21 minutes under these conditions.

The collected fractions were concentrated under reduced pressure to remove acetonitrile

and trifluoroacetic acid, flash-frozen in liquid N₂, and lyophilized to obtain the pure

compound.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://scispace.com/pdf/structure-activity-relationships-of-the-phosphonate-4sv1soifmm.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry Analysis
Instrumentation: Mass spectral analysis was performed on an ion trap mass spectrometer.

HPLC-MS Analysis: For the analysis of the naturally produced A-53868A, 25 µL of the

unconcentrated supernatant was injected onto a 2.0 x 75 mm Fusion C18 column.[1] The

sample was eluted into the mass spectrometer over a 40-minute gradient from 95% water +

0.1% formic acid to 95% acetonitrile + 0.1% formic acid.[1]

Data Acquisition: Both high-resolution mass spectrometry (HRMS) and collisionally induced

dissociation (CID) scans were acquired.[1] CID spectra were acquired at a normalized

collision energy of 35% with an activation time of 30 ms.[1]

Visualizing the Structure Elucidation Workflow and
Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the logical flow of the structure

elucidation process and the biological mechanism of A-53868A.
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Workflow for the structure elucidation of A-53868A.
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The "Trojan Horse" mechanism of action of A-53868A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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